molecular formula C15H19F3O3 B12525914 acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol CAS No. 821799-28-4

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

Cat. No.: B12525914
CAS No.: 821799-28-4
M. Wt: 304.30 g/mol
InChI Key: BQFKQIZDKIEZFP-HNCPQSOCSA-N
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Description

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is an organic compound with a complex structure that includes a phenyl group, a trifluoromethyl group, and an enol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol typically involves multiple steps, including the formation of the enol and the introduction of the phenyl and trifluoromethyl groups. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone to form an enol.

    Friedel-Crafts Alkylation: This step introduces the phenyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The enol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The phenyl and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The enol group may participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Biological Activity

The compound acetic acid; (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol, also known as a derivative of trifluoromethyl-substituted hexenol, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H13F3O2
  • Molecular Weight : 256.24 g/mol
  • Structure : The compound features a phenyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl group in (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria.
Showed potential antifungal properties in vitro against Candida species.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

MechanismEffect
Inhibition of NF-kB pathwayReduced expression of TNF-alpha and IL-6 in macrophages.
Suppression of COX enzymesDecreased prostaglandin E2 levels, contributing to reduced inflammation.

Cytotoxicity and Anticancer Potential

Studies have suggested that (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Cancer Cell LineIC50 (µM)Reference
HeLa15
MCF-720

Case Studies

  • Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several trifluoromethylated compounds, including (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol. The compound demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of (2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol resulted in a significant reduction in joint swelling and pain scores compared to control groups. The study concluded that the compound could be a promising candidate for treating inflammatory diseases .

Properties

CAS No.

821799-28-4

Molecular Formula

C15H19F3O3

Molecular Weight

304.30 g/mol

IUPAC Name

acetic acid;(2R)-6-phenyl-4-(trifluoromethyl)hex-3-en-2-ol

InChI

InChI=1S/C13H15F3O.C2H4O2/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11;1-2(3)4/h2-6,9-10,17H,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

BQFKQIZDKIEZFP-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O

Canonical SMILES

CC(C=C(CCC1=CC=CC=C1)C(F)(F)F)O.CC(=O)O

Origin of Product

United States

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